![molecular formula C12H16N2O4 B7559625 N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide, commonly known as DOBAM or DOBAM-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and is structurally similar to other compounds such as amantadine and memantine.
作用機序
The mechanism of action of DOBAM involves its binding to the NMDA receptor, which leads to the modulation of ion channel activity and the regulation of intracellular signaling pathways. This results in the enhancement of synaptic transmission and the promotion of neuronal survival and plasticity. DOBAM has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
DOBAM has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the stimulation of protein synthesis. It has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects. DOBAM has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
DOBAM has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its stability and solubility in aqueous solutions, and its low toxicity profile. However, its use may be limited by its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several potential future directions for research on DOBAM, including:
1. Investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Development of new derivatives and analogs of DOBAM with improved pharmacological properties and lower toxicity.
3. Study of its effects on other neurotransmitter systems and signaling pathways, including the dopaminergic and serotonergic systems.
4. Investigation of its potential applications in non-neurological disorders such as cancer and cardiovascular disease.
5. Exploration of its potential as a tool for studying the molecular mechanisms of synaptic plasticity and learning and memory processes.
In conclusion, DOBAM is a promising compound with potential applications in a variety of scientific fields. Its high potency and selectivity for the NMDA receptor, as well as its neuroprotective and anti-inflammatory properties, make it a valuable tool for studying the molecular mechanisms of neurological disorders and synaptic plasticity. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives and analogs with improved pharmacological properties.
合成法
DOBAM can be synthesized using a variety of methods, including the reaction between 2-hydroxy-5-methoxybenzoic acid and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a pure and stable form of DOBAM that can be used in further research.
科学的研究の応用
DOBAM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. DOBAM has also been investigated for its potential neuroprotective effects, particularly in the context of ischemia and traumatic brain injury.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(2)11(16)7-13-12(17)9-6-8(18-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITZHJZDNVSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

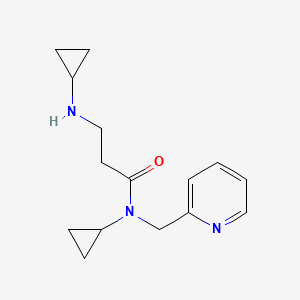
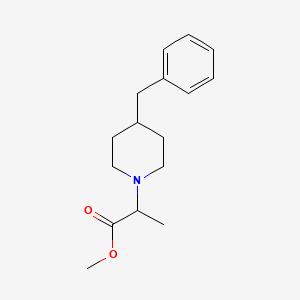
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

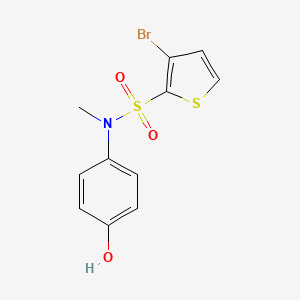
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
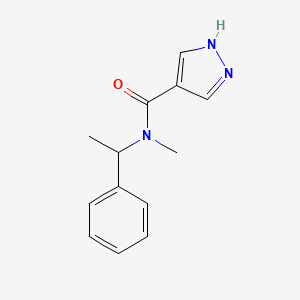
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
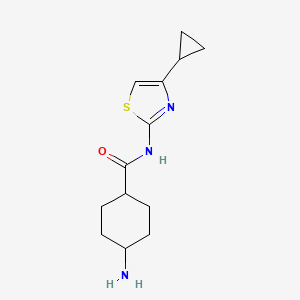
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)

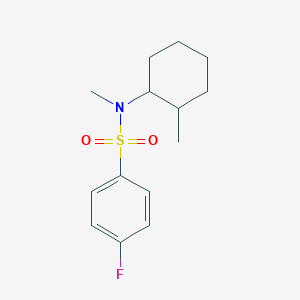
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)